molecular formula C43H38N12O17S4 B12796161 7,7'-(Carbonylbis(imino(1-methyl-1H-pyrazole-3,5-diyl)carbonylimino(1-methyl-1H-pyrrole-4,2-diyl)carbonylimino)}dinaphthalene-1,3-disulfonic acid CAS No. 168287-12-5

7,7'-(Carbonylbis(imino(1-methyl-1H-pyrazole-3,5-diyl)carbonylimino(1-methyl-1H-pyrrole-4,2-diyl)carbonylimino)}dinaphthalene-1,3-disulfonic acid

Cat. No.: B12796161
CAS No.: 168287-12-5
M. Wt: 1123.1 g/mol
InChI Key: GCGPRGWDXASILB-UHFFFAOYSA-N
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Description

7,7’-(Carbonylbis(imino(1-methyl-1H-pyrazole-3,5-diyl)carbonylimino(1-methyl-1H-pyrrole-4,2-diyl)carbonylimino)}dinaphthalene-1,3-disulfonic acid is a complex organic compound It is characterized by its intricate structure, which includes multiple heterocyclic rings and sulfonic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7’-(Carbonylbis(imino(1-methyl-1H-pyrazole-3,5-diyl)carbonylimino(1-methyl-1H-pyrrole-4,2-diyl)carbonylimino)}dinaphthalene-1,3-disulfonic acid involves multiple steps The process typically begins with the preparation of the individual heterocyclic components, such as 1-methyl-1H-pyrazole and 1-methyl-1H-pyrrole These components are then linked through a series of condensation reactions, forming the carbonylbis(imino) linkage

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

7,7’-(Carbonylbis(imino(1-methyl-1H-pyrazole-3,5-diyl)carbonylimino(1-methyl-1H-pyrrole-4,2-diyl)carbonylimino)}dinaphthalene-1,3-disulfonic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can lead to the formation of amine derivatives.

Scientific Research Applications

7,7’-(Carbonylbis(imino(1-methyl-1H-pyrazole-3,5-diyl)carbonylimino(1-methyl-1H-pyrrole-4,2-diyl)carbonylimino)}dinaphthalene-1,3-disulfonic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 7,7’-(Carbonylbis(imino(1-methyl-1H-pyrazole-3,5-diyl)carbonylimino(1-methyl-1H-pyrrole-4,2-diyl)carbonylimino)}dinaphthalene-1,3-disulfonic acid involves its interaction with molecular targets through hydrogen bonding, π-π interactions, and electrostatic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    7,7’-(Carbonylbis(imino(1-methyl-1H-pyrazole-3,5-diyl)carbonylimino(1-methyl-1H-pyrrole-4,2-diyl)carbonylimino)}dinaphthalene-1,3-disulfonic acid: Similar in structure but may have different substituents or functional groups.

    7,7’-(Carbonylbis(imino(1-methyl-1H-pyrazole-3,5-diyl)carbonylimino(1-methyl-1H-pyrrole-4,2-diyl)carbonylimino)}dinaphthalene-1,3-disulfonic acid: Another related compound with variations in the heterocyclic rings.

Uniqueness

The uniqueness of 7,7’-(Carbonylbis(imino(1-methyl-1H-pyrazole-3,5-diyl)carbonylimino(1-methyl-1H-pyrrole-4,2-diyl)carbonylimino)}dinaphthalene-1,3-disulfonic acid lies in its specific arrangement of heterocyclic rings and sulfonic acid groups, which confer distinct chemical and biological properties.

Properties

CAS No.

168287-12-5

Molecular Formula

C43H38N12O17S4

Molecular Weight

1123.1 g/mol

IUPAC Name

7-[[4-[[5-[[5-[[5-[(6,8-disulfonaphthalen-2-yl)carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrazol-3-yl]carbamoylamino]-2-methylpyrazole-3-carbonyl]amino]-1-methylpyrrole-2-carbonyl]amino]naphthalene-1,3-disulfonic acid

InChI

InChI=1S/C43H38N12O17S4/c1-52-19-25(13-31(52)39(56)44-23-7-5-21-9-27(73(61,62)63)15-35(29(21)11-23)75(67,68)69)46-41(58)33-17-37(50-54(33)3)48-43(60)49-38-18-34(55(4)51-38)42(59)47-26-14-32(53(2)20-26)40(57)45-24-8-6-22-10-28(74(64,65)66)16-36(30(22)12-24)76(70,71)72/h5-20H,1-4H3,(H,44,56)(H,45,57)(H,46,58)(H,47,59)(H,61,62,63)(H,64,65,66)(H,67,68,69)(H,70,71,72)(H2,48,49,50,51,60)

InChI Key

GCGPRGWDXASILB-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=C1C(=O)NC2=CC3=C(C=C(C=C3C=C2)S(=O)(=O)O)S(=O)(=O)O)NC(=O)C4=CC(=NN4C)NC(=O)NC5=NN(C(=C5)C(=O)NC6=CN(C(=C6)C(=O)NC7=CC8=C(C=C(C=C8C=C7)S(=O)(=O)O)S(=O)(=O)O)C)C

Origin of Product

United States

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